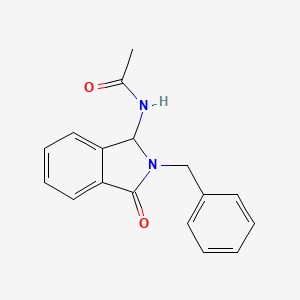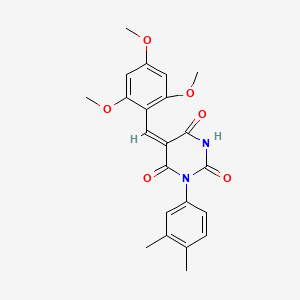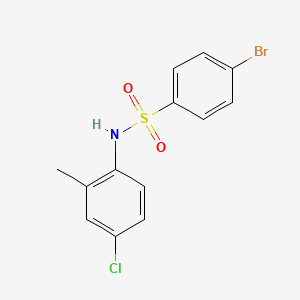![molecular formula C18H22N2O5 B3923822 methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B3923822.png)
methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate
Vue d'ensemble
Description
Methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as MPOB and is a piperazine derivative. MPOB has been synthesized using various methods, and its mechanism of action is not fully understood. However, it has been shown to have biochemical and physiological effects that make it useful in scientific research.
Mécanisme D'action
The mechanism of action of Methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate is not fully understood. However, it has been shown to act on various signaling pathways, including the NF-κB and MAPK pathways. MPOB has also been shown to inhibit the expression of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has biochemical and physiological effects that make it useful in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. MPOB also has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have antioxidant effects by reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate has advantages and limitations for lab experiments. One advantage is that it has been shown to have multiple biological effects, making it useful in studying various diseases. However, its mechanism of action is not fully understood, which can make it challenging to interpret results. Additionally, it has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research involving Methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective treatments for diseases such as cancer and neurodegenerative disorders. Another direction is to study its potential applications in other areas, such as wound healing and cardiovascular disease. Additionally, further optimization of its synthesis method could lead to higher yields and more cost-effective production.
Conclusion
This compound is a piperazine derivative that has potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects, making it useful in studying various diseases. While its mechanism of action is not fully understood, it has been shown to act on various signaling pathways. Future research directions include further elucidating its mechanism of action and studying its potential applications in other areas.
Applications De Recherche Scientifique
Methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate has potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. These properties make it useful in studying diseases such as cancer and neurodegenerative disorders. MPOB has also been studied for its potential to protect against oxidative stress and inflammation-induced damage.
Propriétés
IUPAC Name |
methyl 2-[1-[2-(2-methylprop-2-enoxy)benzoyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-12(2)11-25-15-7-5-4-6-13(15)18(23)20-9-8-19-17(22)14(20)10-16(21)24-3/h4-7,14H,1,8-11H2,2-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPAXCISKXMQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)N2CCNC(=O)C2CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3923743.png)
![1-(cyclopropylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B3923757.png)

![3-({3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B3923781.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3923793.png)


![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}methylamine](/img/structure/B3923804.png)
![N-{4-[(dimethylamino)methyl]benzyl}-N'-(3-phenyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B3923805.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B3923808.png)
![ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B3923818.png)
![1-isobutyl-5-oxo-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B3923828.png)

